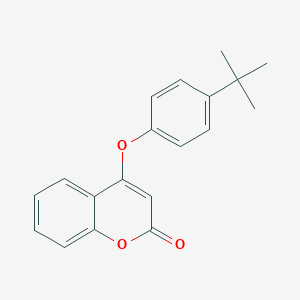

4-(4-tert-butylphenoxy)-2H-chromen-2-one

Description

Properties

Molecular Formula |

C19H18O3 |

|---|---|

Molecular Weight |

294.3g/mol |

IUPAC Name |

4-(4-tert-butylphenoxy)chromen-2-one |

InChI |

InChI=1S/C19H18O3/c1-19(2,3)13-8-10-14(11-9-13)21-17-12-18(20)22-16-7-5-4-6-15(16)17/h4-12H,1-3H3 |

InChI Key |

OMKLLMRKPQKFMP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC(=O)OC3=CC=CC=C32 |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC(=O)OC3=CC=CC=C32 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-(4-tert-butylphenoxy)-2H-chromen-2-one typically involves the reaction of 4-tert-butylphenol with 6-hydroxycoumarin in the presence of a suitable catalyst. The resulting compound exhibits a planar chromen-2-one ring system, with notable dihedral angles between substituents that influence its biological activity. For instance, studies have shown that the dihedral angle between the chromen-2-one ring and the phenyl group is approximately 89°, which is significant for molecular interactions in biological systems .

Anticancer Properties

Numerous studies have reported the anticancer potential of coumarin derivatives, including this compound. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, such as the modulation of signaling pathways involved in cell proliferation and survival. For example, it has been shown to inhibit the growth of breast cancer cells by targeting specific oncogenic pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several studies. The compound exhibits the ability to inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Antiviral Activity

Research has also highlighted the antiviral effects of this compound against various viruses, including those responsible for respiratory infections. The mechanism often involves the inhibition of viral replication and interference with viral entry into host cells .

Other Pharmacological Activities

In addition to its anticancer, anti-inflammatory, and antiviral properties, this compound has shown promise in other areas:

- Antimalarial Activity : Some studies suggest that coumarin derivatives can inhibit Plasmodium falciparum growth, making them candidates for antimalarial drug development .

- Anticoagulant Properties : The compound has been investigated for its potential to prevent thrombus formation, highlighting its relevance in cardiovascular health .

Case Studies and Research Findings

Several case studies have explored the applications of this compound:

Comparison with Similar Compounds

Structural and Substituent Analysis

The tert-butylphenoxy group distinguishes this compound from other coumarin derivatives. Key comparisons include:

Key Observations :

- Synthetic Efficiency : Ball-mill techniques () and click chemistry () offer higher yields (78–94%) and greener conditions compared to traditional SN2 reactions .

Physicochemical Properties

- Solubility and Ionization: Hydroxy-substituted coumarins () show solvent-dependent UV/vis spectra and sensitivity to protic environments, whereas tert-butylphenoxy derivatives are likely less polar and more stable in nonpolar media . Methanesulfonyl groups () increase thermal stability (m.p. 187°C) compared to methylthio derivatives (m.p. 105°C) .

- Crystallography and Molecular Geometry: Bis-coumarins () crystallize in monoclinic systems (space group P2₁/n), with planarity influenced by substituent steric effects .

Preparation Methods

Synthesis of 4-Chloro-2H-chromen-2-one

The preparation of 4-halocoumarins serves as a critical precursor for subsequent phenoxy substitution. As detailed in, chlorination of 4-hydroxycoumarin using phosphorus oxychloride (POCl₃) under reflux conditions provides 4-chloro-2H-chromen-2-one. The reaction proceeds via activation of the hydroxyl group into a leaving group, facilitated by the electrophilic character of POCl₃:

Typical yields range from 70–85% after recrystallization from ethanol.

Etherification with 4-tert-Butylphenol

The 4-chlorocoumarin intermediate undergoes nucleophilic displacement with 4-tert-butylphenoxide. A modified Williamson ether synthesis, as reported in, employs potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours:

Optimization Insights :

-

Solvent : Polar aprotic solvents (e.g., DMSO, DMF) enhance phenoxide nucleophilicity.

-

Base : K₂CO₃ outperforms NaOH due to milder conditions and reduced hydrolysis risk.

-

Yield : 65–78% after column chromatography (hexane:ethyl acetate = 4:1).

Mitsunobu Reaction for Direct Ether Bond Formation

Reaction Mechanism and Conditions

The Mitsunobu reaction offers a robust alternative for constructing the ether linkage without pre-functionalizing the coumarin core. As inferred from, 4-hydroxycoumarin reacts with 4-tert-butylphenol in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF):

Key Parameters :

Limitations

-

Cost : DIAD and PPh₃ are expensive, limiting industrial scalability.

-

Byproduct Removal : Hydrazine derivatives necessitate careful washing with dilute HCl.

Pechmann Condensation with Pre-Functionalized Phenols

Adapted Pechmann Strategy

Traditional Pechmann condensation synthesizes coumarins from phenols and β-keto esters. A modified approach, inspired by, incorporates 4-tert-butylphenol directly into the coumarin skeleton:

Reaction Dynamics :

Challenges

-

Regioselectivity : Competing formation of 7-hydroxycoumarin derivatives may occur.

-

Purity : Crude products often require multiple recrystallizations (ethanol/water).

Ullmann-Type Coupling for Ether Synthesis

Copper-Catalyzed Coupling

Drawing from methodologies in, Ullmann coupling between 4-iodocoumarin and 4-tert-butylphenol employs copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand in dimethylformamide (DMF):

Conditions :

-

Catalyst Loading : 10 mol% CuI.

-

Base : K₃PO₄ ensures deprotonation of the phenol.

Green Chemistry Approaches Using Nanoparticle Catalysts

Biogenic ZnO Nanoparticle-Mediated Synthesis

As demonstrated in, biogenic ZnO nanoparticles catalyze the coupling of 4-hydroxycoumarin and 4-tert-butylphenol under solvent-free conditions:

Advantages :

-

Eco-Friendly : Eliminates toxic solvents and reduces energy consumption.

-

Reusability : Catalyst retains 90% activity after five cycles.

Comparative Analysis of Synthetic Routes

Q & A

Q. What interdisciplinary applications exist beyond drug discovery?

- Methodological Answer : In materials science, the compound’s fluorescence is exploited for OLEDs , with quantum yield measured via spectrofluorimetry . Environmental applications include pollutant sensing via HSI (Hyperspectral Imaging) , though matrix effects (e.g., organic degradation) require correction algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.